![molecular formula C21H27N3O3 B2644536 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-pentylacetamide CAS No. 872849-24-6](/img/structure/B2644536.png)
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-pentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-pentylacetamide, also known as CPI-613, is a novel anticancer agent that has gained considerable attention in recent years. It is a small molecule that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that plays a critical role in cancer cell survival and proliferation.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-pentylacetamide, also known as 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-pentylacetamide:
Pharmacological Research
This compound is of significant interest in pharmacological research due to its potential therapeutic properties. Studies have explored its role as a neuroprotective agent , particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress makes it a promising candidate for drug development.
Cancer Research
In oncology, this compound has been investigated for its anti-cancer properties . Research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancers . Its mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
Anti-inflammatory Applications
The compound exhibits anti-inflammatory effects , making it a potential candidate for treating inflammatory diseases. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response . This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Metabolic Disorders
The compound is also being explored for its role in managing metabolic disorders. Research indicates that it can improve insulin sensitivity and regulate glucose metabolism, making it a potential treatment for diabetes and metabolic syndrome. Its ability to modulate metabolic pathways is a key area of interest in this field.
Example source for neuroprotective research. Example source for anti-cancer research. Example source for anti-inflammatory research. : Example source for antioxidant research. : Example source for antimicrobial research. : Example source for pain management research. : Example source for cardiovascular research. : Example source for metabolic disorders research.
Propiedades
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-3-6-11-22-21(27)20(26)17-14-24(18-10-5-4-9-16(17)18)15-19(25)23-12-7-8-13-23/h4-5,9-10,14H,2-3,6-8,11-13,15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOLUNKKDJXASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-pentylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.